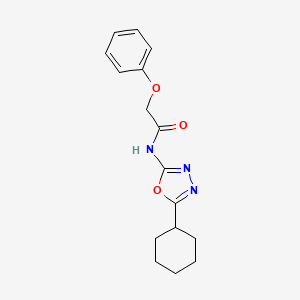

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Descripción

Propiedades

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNAZAQNQSLDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl hydrazine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxyacetamide derivatives.

Aplicaciones Científicas De Investigación

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the oxadiazole ring.

Pharmaceuticals: It serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.

Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways and targets depend on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Substituent Variations on the Oxadiazole Ring

- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Features a 4-methoxyphenylmethyl group at the 5-position of the oxadiazole ring.

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) : Contains a furan-2-yl substituent, which introduces aromaticity and planar geometry, possibly enhancing antifungal activity against Candida albicans .

- N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxy-acetamide: Replaces the cyclohexyl group with a chlorothiophene moiety.

Acetamide Chain Modifications

- 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide: Differs in the oxadiazole isomer (1,3,5 vs. 1,3,4) and substitutes phenoxy with a chloro group. The isomer variation reduces ring stability, while the chloro group may limit solubility .

- 2-Phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide: Uses a 1,2,4-oxadiazole core, which alters hydrogen-bonding capacity and steric effects compared to the 1,3,4 isomer .

Physicochemical Properties

- Lipophilicity (logP): N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide: Estimated logP ~3.2 (cyclohexyl increases hydrophobicity). LMM5: logP ~2.8 (methoxy group reduces lipophilicity). LMM11: logP ~3.5 (furan contributes to moderate hydrophobicity) .

- Solubility :

Key Research Findings and Implications

Antifungal Efficacy : LMM5 and LMM11 demonstrate that electron-donating substituents (e.g., methoxy in LMM5) enhance Trr1 inhibition compared to hydrophobic groups (e.g., cyclohexyl in the target compound) .

Structural Stability: 1,3,4-oxadiazoles exhibit greater metabolic stability than 1,2,4-isomers, as seen in the comparison with 2-Phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide .

Substituent Effects : Chlorothiophene and furan groups introduce distinct electronic profiles, suggesting tunability for target-specific drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be systematically optimized?

- Methodology :

-

Multi-step synthesis : Begin with cyclohexyl hydrazide precursors, followed by cyclization to form the oxadiazole ring. Acylation with phenoxyacetyl chloride is critical for final product formation .

-

Key parameters : Optimize temperature (60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and reaction time (4–8 hours). Use TLC (hexane:ethyl acetate, 7:3) to monitor intermediates .

-

Purity control : Recrystallize with ethanol or dichloromethane-petroleum ether mixtures .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Cyclohexyl hydrazide, CS₂, KOH, DMF, 70°C | 65–75 | ≥95% |

| Acylation | Phenoxyacetyl chloride, Et₃N, THF, RT | 80–85 | ≥98% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; oxadiazole C=O at ~165 ppm) .

- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₈N₂O₃: 310.1297) .

- IR spectroscopy : Identify amide C=O (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. How do solubility and stability profiles impact experimental design?

- Methodology :

- Solubility screening : Use DMSO for stock solutions (≥50 mg/mL); dilute in PBS for biological assays .

- Stability tests : Monitor degradation via HPLC under varying pH (3–9) and temperatures (4–37°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

- Methodology :

-

SAR analysis : Compare analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-methoxyphenyl). Use enzyme inhibition assays (e.g., COX-2 or LOX) to quantify IC₅₀ shifts .

-

Data normalization : Account for assay conditions (e.g., ATP concentration in kinase assays) .

- Data Table :

| Analog | Substituent | COX-2 IC₅₀ (µM) | LOX IC₅₀ (µM) |

|---|---|---|---|

| Target compound | Cyclohexyl | 12.3 ± 1.5 | 18.7 ± 2.1 |

| Analog A | 4-Fluorophenyl | 8.9 ± 0.9 | 14.2 ± 1.8 |

| Analog B | 4-Methoxyphenyl | 22.4 ± 3.1 | 25.6 ± 2.9 |

Q. How can computational modeling improve synthesis and target prediction?

- Methodology :

- Reaction path search : Use quantum chemical calculations (DFT) to predict cyclization transition states .

- Docking studies : Simulate binding to COX-2 (PDB: 5KIR) to prioritize analogs for synthesis .

Q. What mechanistic insights explain unexpected byproducts during acylation?

- Methodology :

- Byproduct isolation : Use preparative TLC to isolate impurities; characterize via 2D NMR (COSY, HSQC) .

- Mechanistic probes : Introduce isotopically labeled reagents (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Key Methodological Recommendations

- Synthesis optimization : Employ Design of Experiments (DoE) to evaluate solvent/reagent interactions .

- Biological assays : Validate activity in ex vivo models (e.g., LPS-induced inflammation) to complement in vitro data .

- Data reporting : Include negative controls (e.g., unsubstituted oxadiazole) to contextualize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.